3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide
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Overview
Description
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, and a methoxybenzyl group attached to a propanamide chain. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide typically involves multiple steps, starting from readily available precursors
Formation of Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the triazolopyridazine core in the presence of a base.
Formation of Propanamide Chain: The final step involves the formation of the propanamide chain through an amidation reaction, where the triazolopyridazine derivative reacts with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazolopyridazine core or the methoxybenzyl group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,7-diamino-7 H -[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT)
- 3,6,7-triamino-7 H -[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT)
Uniqueness
Compared to similar compounds, 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)propanamide stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O3/c1-24-13-6-4-3-5-12(13)11-18-16(23)9-7-14-19-20-15-8-10-17(25-2)21-22(14)15/h3-6,8,10H,7,9,11H2,1-2H3,(H,18,23) |
InChI Key |
YLKXGTLEGCOGAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3OC)C=C1 |
Origin of Product |
United States |
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